4,4,4-Trichlorobutan-2-one
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Overview
Description
4,4,4-Trichlorobutan-2-one is an organic compound with the molecular formula C4H5Cl3O It is a chlorinated ketone, characterized by the presence of three chlorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,4-Trichlorobutan-2-one can be synthesized through the reaction of allyl alcohol with chloroform in the presence of a radical initiator. The reaction is typically carried out under high temperature (100 to 150°C) and high pressure (80 to 90 psi) conditions. The radical initiator can be an organic peroxide, per ester, or azo compound .
Industrial Production Methods: In an industrial setting, the continuous addition of allyl alcohol to chloroform is employed to ensure a consistent reaction rate. The process involves the gradual addition of allyl alcohol to chloroform over the reaction period, ensuring that chloroform is always present in molar excess .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trichlorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trichlorobutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4,4,4-Trichlorobutan-2-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
4,4,4-Trichlorobutan-1-ol: A related compound with a hydroxyl group instead of a ketone group.
1,1,1-Trichloropropan-2-one: A similar chlorinated ketone with one less carbon atom.
4,4,4-Trichlorobutan-2-ol: A compound with a hydroxyl group on the second carbon instead of a ketone group
Uniqueness: 4,4,4-Trichlorobutan-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group. This structure imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
112605-39-7 |
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Molecular Formula |
C4H5Cl3O |
Molecular Weight |
175.44 g/mol |
IUPAC Name |
4,4,4-trichlorobutan-2-one |
InChI |
InChI=1S/C4H5Cl3O/c1-3(8)2-4(5,6)7/h2H2,1H3 |
InChI Key |
RTAZMUDBALXXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
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